Diisopropylguanidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
38588-66-8 |
|---|---|
Molecular Formula |
C7H18ClN3 |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1,2-di(propan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H17N3.ClH/c1-5(2)9-7(8)10-6(3)4;/h5-6H,1-4H3,(H3,8,9,10);1H |
InChI Key |
ILQWVRZLVLNQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=NC(C)C)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Diverse Synthetic Routes to Diisopropylguanidine Hydrochloride and Analogues
The construction of the guanidine (B92328) core in this compound can be achieved through several distinct synthetic pathways, primarily revolving around the formation of new carbon-nitrogen bonds.
The most direct method for synthesizing substituted guanidines is through a guanylation reaction, which involves the transfer of a guanyl group to an amine. In the case of this compound, the primary precursor is diisopropylamine (B44863). This amine is reacted with a suitable guanylating agent.
Common classes of guanylating agents include:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can react with amines to form guanidines. nih.gov The reaction involves the nucleophilic attack of the amine on the carbodiimide carbon.
Thioureas : Activated thiourea (B124793) derivatives, such as N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea, serve as effective guanylating reagents. organic-chemistry.orgsigmaaldrich.com The S-methyl group acts as a good leaving group, facilitating the addition of the amine.
Cyanamides : Cyanamide itself or its derivatives can react with amines to form guanidines. This method is often catalyzed to enhance reactivity. organic-chemistry.org
The selection of the guanylating agent and the amine precursor is critical and depends on the desired substitution pattern and the reactivity of the substrates.
Table 1: Key Precursors in Diisopropylguanidine Synthesis
| Precursor Type | Example Compound | Role in Reaction |
|---|---|---|
| Amine | Diisopropylamine | Nucleophile, provides the diisopropylamino moiety |
| Guanylating Agent | N,N'-Dicyclohexylcarbodiimide | Electrophile, provides the central carbon atom |
| Guanylating Agent | S-Methylisothiourea | Electrophile, transfers the aminoformimidoyl group |
To improve reaction rates, yields, and substrate scope, various catalysts have been employed in guanylation reactions. These catalysts typically function by activating either the guanylating agent or the amine.
Lewis Acid Catalysis : Main group metal compounds and lanthanide triflates have proven to be effective catalysts. For instance, scandium(III) triflate can catalyze the efficient guanylation of various amines with cyanamide under mild conditions. organic-chemistry.org Similarly, cheap and commercially available organozinc compounds like diethylzinc (ZnEt2) have been used as catalysts for the guanylation of amines with carbodiimides. nih.gov
Titanium-Mediated Guanylation : Certain titanium complexes have been shown to mediate the guanylation of amines, offering an alternative catalytic strategy. semanticscholar.org
These catalytic approaches often allow for milder reaction conditions and can overcome the low reactivity of sterically hindered amines or electron-deficient anilines. organic-chemistry.org
Achieving high purity and yield in the synthesis of this compound requires careful optimization of several reaction parameters. sigmaaldrich.com The process involves systematically altering variables to find the optimal conditions for a specific combination of precursors and catalysts. mdpi.com
Key parameters for optimization include:
Solvent : The choice of solvent can influence reactant solubility and the stability of intermediates. Nonpolar solvents like toluene or dioxane have been found to be effective in certain guanidine syntheses. researchgate.net
Temperature : Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of side products. Optimal temperatures must be determined empirically. researchgate.net
Stoichiometry : The ratio of the amine precursor to the guanylating agent is crucial. Using an excess of one reactant may be necessary to drive the reaction to completion but can complicate purification.
Reaction Time : Monitoring the reaction progress over time is essential to determine the point of maximum conversion without significant product degradation. mdpi.com
Table 2: Illustrative Optimization of a Generic Guanylation Reaction
| Entry | Solvent | Temperature (°C) | Reactant Ratio (Amine:Reagent) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | 25 | 1:1 | 24 | 65 |
| 2 | Acetonitrile (B52724) | 25 | 1:1 | 24 | 72 |
| 3 | Toluene | 80 | 1:1 | 12 | 85 |
| 4 | Toluene | 80 | 1.2:1 | 12 | 92 |
Mechanistic Pathways of this compound Formation and Transformation
Understanding the mechanistic pathways of guanidine formation is essential for controlling the reaction and optimizing the synthesis. The process is generally governed by the principles of nucleophilic addition to a polarized multiple bond.
The formation of guanidines often proceeds through distinct, sometimes observable, intermediates. A key intermediate in several synthetic routes is a carbodiimide . wwu.edursc.org For example, in thermal guanidine metathesis reactions, evidence supports a dissociative mechanism that proceeds through a carbodiimide intermediate. semanticscholar.orgwwu.edursc.org
In the reaction of an amine with a thiourea derivative, the initial step is the nucleophilic attack of the amine, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., methanethiol) generates the guanidine product.
Computational studies, such as Density Functional Theory (DFT) investigations, have been used to model the reaction pathways. These studies help in identifying transition states and intermediates, such as zwitterionic species that form during tandem aza-Michael addition/intramolecular cyclization reactions involving guanidinium (B1211019) salts. nih.gov The stability of these intermediates can significantly influence the reaction's progression and final product distribution. nih.gov
The final product composition in a chemical reaction can be determined by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control : Under kinetic control, the product that is formed fastest is the major product. This typically occurs at lower temperatures where the reaction is irreversible. wikipedia.org
Thermodynamic Control : Under thermodynamic control, the most stable product is the major product. This is favored by higher temperatures and longer reaction times, which allow the reaction to reach equilibrium. wikipedia.org
In the synthesis of guanidines, the goal is typically the thermodynamically most stable isomer. Studies on thermal guanidine metathesis have demonstrated that these exchange reactions occur under thermodynamic control. wwu.edursc.org A significant factor that influences both the reaction kinetics and the thermodynamic product distribution is steric congestion around the guanidine core. wwu.edu Highly congested guanidines may form more slowly (kinetic factor) and may be less stable (thermodynamic factor) than their less hindered counterparts. Therefore, managing steric effects is crucial for directing the reaction toward the desired diisopropylguanidine product.
Stereochemical Aspects in this compound Synthesis
The synthesis of this compound, where the guanidine core is substituted with isopropyl groups, introduces considerations of stereochemistry if the substituents or the guanidine itself can confer chirality to the molecule. While N,N'-diisopropylguanidine is not inherently chiral, the introduction of chiral centers on the isopropyl groups or the arrangement of different substituents around the guanidine core can lead to stereoisomers. The stereochemical control in the synthesis of such chiral diisopropylguanidine derivatives is a crucial aspect for their application in asymmetric catalysis and medicinal chemistry.
The primary strategies for obtaining enantiomerically pure or enriched this compound and related derivatives involve two main approaches: asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single stereoisomer. In the context of substituted guanidines, this can be achieved by employing chiral starting materials or through the use of chiral auxiliaries and catalysts. For instance, the synthesis of a chiral diisopropylguanidine derivative could start from a chiral amine. The introduction of a chiral template to a guanidinium salt has been shown to enable asymmetric versions of reactions, such as cyclic aziridination. libretexts.org This principle can be extended to the synthesis of chiral guanidines themselves, where a chiral auxiliary directs the stereochemical outcome of the guanidinylation reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched guanidine.
Furthermore, catalyst-controlled stereoselective reactions represent a powerful tool. Chiral guanidines and their salts are themselves effective organocatalysts in a multitude of asymmetric transformations, highlighting the importance of their own stereoselective synthesis. rsc.org Methodologies developed for the asymmetric synthesis of other chiral guanidines, such as those involving stereoselective annulation reactions, could potentially be adapted for specific chiral diisopropylguanidine targets.
Resolution of Racemic Mixtures
When a synthetic route produces a racemic mixture of a chiral diisopropylguanidine, resolution is required to separate the enantiomers. This is a common and practical approach, especially when an efficient asymmetric synthesis has not been developed. The resolution of racemic bases like guanidines is typically achieved by forming diastereomeric salts with a chiral resolving agent.
The fundamental principle involves the reaction of the racemic guanidine base with an enantiomerically pure chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and boiling point. libretexts.org This difference in physical properties allows for their separation by conventional techniques like fractional crystallization or chromatography.
A general procedure for the resolution of a racemic diisopropylguanidine derivative would involve the following steps:
Salt Formation: The racemic diisopropylguanidine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.
Separation of Diastereomers: The mixture of diastereomeric salts is then separated. Fractional crystallization is a widely used method, where the less soluble diastereomer crystallizes out of the solution upon cooling or concentration, leaving the more soluble diastereomer in the mother liquor. The efficiency of this separation is dependent on the difference in solubility between the two diastereomeric salts.
Liberation of the Enantiomers: Once a diastereomeric salt is isolated in a pure form, the corresponding enantiomer of the diisopropylguanidine is liberated by treatment with a base to neutralize the chiral acid.
Conversion to Hydrochloride Salt: The separated, enantiomerically pure diisopropylguanidine free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
The choice of the resolving agent and the solvent system is critical for a successful resolution and is often determined empirically. The table below illustrates potential chiral resolving agents and their properties relevant to the resolution of basic compounds.
| Chiral Resolving Agent | Acid Type | Typical Application |
| (+)-Tartaric Acid | Dicarboxylic Acid | Resolution of racemic bases |
| (-)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Resolution of racemic amines and other bases |
| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | Resolution of racemic bases, often providing highly crystalline salts |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Dicarboxylic Acid Derivative | Resolution of a wide range of racemic bases |
The success of a resolution can be quantified by the enantiomeric excess (ee) of the separated product, which is a measure of its optical purity. Modern analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are instrumental in determining the enantiomeric excess of the resolved guanidine.
While the literature specifically detailing the stereochemical aspects of N,N'-diisopropylguanidine hydrochloride synthesis is not extensive, the established principles of asymmetric synthesis and resolution of racemic mixtures for other chiral guanidines and amines provide a solid framework for approaching the synthesis of enantiomerically pure forms of its derivatives.
Sophisticated Structural Elucidation and Spectroscopic Characterization
Crystallographic Analysis of Diisopropylguanidine Hydrochloride and its Complexes
Crystallographic techniques are indispensable for revealing the exact molecular structure of crystalline solids at an atomic level.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound. sigmaaldrich.comsolubilityofthings.com This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, and thus the positions of the individual atoms.
For guanidinium (B1211019) salts, SCXRD studies reveal crucial details about bond lengths, bond angles, and the planarity of the guanidinium cation. The delocalized π-system of the CN₃ core in the guanidinium group results in characteristic C-N bond lengths that are intermediate between a single and a double bond. Furthermore, SCXRD elucidates the intricate network of hydrogen bonds formed between the N-H protons of the guanidinium cation and the chloride anion, as well as with any solvent molecules present in the crystal lattice. These hydrogen bonding motifs are fundamental to the stability and properties of the crystalline structure. sigmaaldrich.com
While a specific crystal structure for this compound is not publicly available, studies on related guanidinium salts, such as guanidinium lead iodide perovskites and bis(guanidinium) salts, demonstrate the power of SCXRD in characterizing their complex structures and intermolecular interactions. nih.gov For instance, the analysis of bis(guanidinium) disiloxane (B77578) salts has shown how the guanidinium moieties engage in extensive N-H···O hydrogen bonding with counter-anions.
Table 1: Representative Crystallographic Data for a Guanidinium Salt (Guanidinium Oxalate (B1200264) Monohydrate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.45 |
| b (Å) | 9.88 |
| c (Å) | 10.17 |
| β (°) | 103.67 |
| Volume (ų) | 630.5 |
| Data sourced from a study on Guanidinium Oxalate Monohydrate as a representative example. nih.gov |
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. caymanchem.com For guanidinium salts like this compound, crystal engineering principles can be applied to control the crystal packing and, consequently, its physical properties. The directionality and strength of the hydrogen bonds involving the guanidinium group are key tools in this process.
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is crucial in the pharmaceutical and materials science industries. For this compound, it is conceivable that different arrangements of the diisopropylguanidinium cations and chloride anions in the crystal lattice could lead to various polymorphic forms. The identification and characterization of such polymorphs would typically be carried out using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods provide a wealth of information about the molecular structure, conformation, and bonding within a compound.
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques used.
¹H NMR Spectroscopy: The proton NMR spectrum of the diisopropylguanidinium cation would be expected to show signals corresponding to the N-H protons, the methine (CH) protons of the isopropyl groups, and the methyl (CH₃) protons. The chemical shifts and coupling patterns of these signals would provide information about the connectivity and the local electronic environment of the protons. The integration of the signals would confirm the ratio of the different types of protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for the central carbon of the guanidinium group and the carbons of the isopropyl groups. The chemical shift of the guanidinium carbon is particularly informative and typically appears in a characteristic region of the spectrum.
While specific NMR data for this compound is not readily found, data for related compounds can provide insight. For example, the ¹H NMR spectrum of diisopropylamine (B44863) hydrochloride shows characteristic signals for the isopropyl protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Diisopropylguanidinium Cation
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Guanidinium C | - | ~155-160 |
| Isopropyl CH | ~3.5-4.0 | ~45-50 |
| Isopropyl CH₃ | ~1.2-1.5 | ~20-25 |
| N-H | Variable (broad) | - |
| Predicted values based on typical ranges for similar functional groups. |
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations, C-N stretching vibrations of the guanidinium core, and the C-H stretching and bending vibrations of the isopropyl groups. The broadness and position of the N-H stretching bands can provide information about the extent of hydrogen bonding in the solid state or in solution.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The symmetric vibrations of the planar guanidinium cation are often strong in the Raman spectrum.
Analysis of related compounds, such as guanidinium oxalate monohydrate, has shown characteristic vibrational bands that can be assigned to the fundamental modes of the guanidinium cation. nih.gov
Table 3: Key IR Absorption Bands for Guanidinium-Containing Compounds
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | N-H stretching |
| ~1650 | C=N stretching |
| ~1570 | N-H bending |
| ~1100 | C-N stretching |
| Data represents typical ranges observed for guanidinium salts. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the intact diisopropylguanidinium cation in the gas phase. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion [C₇H₁₈N₃]⁺.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, would provide insights into the structure of the molecule. The fragmentation of the diisopropylguanidinium cation would likely involve the loss of neutral fragments such as propene or ammonia, arising from the cleavage of the isopropyl groups and the guanidinium core.
Theoretical and Computational Chemistry of Diisopropylguanidine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of guanidinium (B1211019) derivatives. nih.gov These methods, grounded in the principles of quantum mechanics, model the behavior of electrons and nuclei to determine molecular energies, geometries, and other properties. nih.gov For guanidine-containing compounds, these calculations can predict aspects like pKa values and reaction mechanisms. mdpi.com Computational studies on related molecules, such as N,N'-diphenylguanidine, have confirmed that such molecules tend to exist in asymmetric tautomeric forms, a finding supported by both calculations and experimental data. researchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for optimizing molecular geometries and calculating electronic features like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net DFT studies on the reactivity of guanidinium salts in reactions, for instance with dimethyl acetylenedicarboxylate (B1228247) (DMAD), show that the process is initiated by the transfer of hydrogen chloride from the guanidinium salt to DMAD. mdpi.com The choice of the functional, such as B3LYP or M06-2X, can significantly influence the calculated reaction energies. mdpi.com For example, M06-2X is often found to provide more accurate energetic predictions compared to B3LYP for these types of reactions. mdpi.com
Table 1: Calculated Relative Energies for Guanidinium-DMAD Tautomer Formation
| Method | Relative Energy (kJ mol⁻¹) |
|---|---|
| M06-2X | -10 |
| B3LYP | Unrealistically endothermic |
Data sourced from a DFT study on guanidinium salt reactivity, providing a comparison between different functionals. mdpi.com
DFT calculations have also been employed to study the thermostability and thermodynamic parameters of complex molecules, with functionals like B3LYP paired with basis sets such as 6-311++G(d,p) for full structural optimization. mdpi.com
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods are crucial for obtaining highly accurate energetic data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory or Coupled Cluster theory are the gold standard for calculating properties like bond dissociation energies. The development of advanced polarizable force fields for molecular simulations often relies on high-quality data from ab initio calculations to accurately model intermolecular interactions. acs.orgnih.gov Furthermore, ab initio calculations of gas-phase properties, such as equilibrium bond lengths, have been successfully used to predict the aqueous pKa values of compounds containing the guanidine (B92328) group. mdpi.com
Computational methods are essential tools for performing conformational analysis and studying isomerism in flexible molecules. nih.govnih.gov For guanidine derivatives, this includes the analysis of different tautomers and conformers that can influence the molecule's reactivity and interactions. mdpi.comresearchgate.net DFT studies, for example, can predict the relative stability of different isomers, such as maleate (B1232345) and fumarate (B1241708) derivatives formed during certain reactions. mdpi.com In the study of azapeptides, DFT calculations using functionals like B3LYP, with and without dispersion corrections (B3LYP-D3), have been used to investigate conformational preferences and the influence of cis-trans isomerism. mdpi.com Such analyses are critical, as the selection of bioactive conformations and structural alignments are key steps in many computational drug design approaches. nih.gov
Molecular Dynamics Simulations for Solution Behavior and Interactions
Molecular Dynamics (MD) simulations provide a powerful lens through which to view the behavior of molecules in solution. By simulating the movements and interactions of atoms over time, MD can reveal details about solvation, ion pairing, and dynamic processes. For guanidinium salts, MD simulations have been instrumental in understanding their contrasting effects on protein stability, which are often dictated by the behavior of the guanidinium (Gdm⁺) ion and its counter-anion in solution. nih.gov
The guanidinium cation is notable for its large number of exchangeable protons, which facilitates efficient proton transfer. nih.govresearchgate.net This property makes guanidinium salts promising candidates for proton conductors. researchgate.net Modeling studies have investigated the mechanisms of proton transfer, including intramolecular proton shifts that can occur during chemical reactions. mdpi.com The high conductivity observed in some guanidinium salt melts is attributed to the delocalization of protons and a "dry" proton motion mechanism, where protons move without the full accompaniment of a solvent shell. nih.gov Reducing the symmetry of the guanidinium cation by substituting hydrogen atoms with alkyl groups, as in diisopropylguanidine, can lower the melting point but may also decrease proton conductivity. researchgate.net
The interaction between the guanidinium ion and solvent molecules is a key factor in its chemical behavior. Neutron diffraction experiments have shown that the guanidinium (Gdm⁺) ion is weakly hydrated in aqueous solutions and lacks a well-defined hydration shell, which is attributed to its low charge density and the relative weakness of the N-H···O hydrogen bond compared to a water-water hydrogen bond. pnas.org
MD simulations using advanced polarizable force fields have been developed to better capture the nuances of Gdm⁺ hydration. acs.orgnih.gov These studies predict a significant hydration free energy, suggesting that the well-known protein-denaturing effects of guanidinium salts arise from a delicate balance between the ion's favorable hydration and its direct interactions with the protein surface. acs.orgnih.gov In the presence of Gdm⁺ ions, the hydration shell around other molecules can be significantly perturbed. nih.gov Studies in non-aqueous polar solvents like DMSO and DMF also use thermophysical property measurements to probe the ion-solvent and ion-ion interactions of guanidinium-based ionic liquids. researchgate.net
Table 2: Hydration Properties of the Guanidinium (Gdm⁺) Ion
| Property | Value | Method/Source |
|---|---|---|
| Absolute Bulk Hydration Free Energy | -78.4 ± 2.6 kcal mol⁻¹ | Simulation (Polarizable Force Field) nih.gov |
| Single Hydration Enthalpy | -82.9 ± 2.2 kcal mol⁻¹ | Simulation (Polarizable Force Field) nih.gov |
| Coordination Number (N···H-O) | 1.2 ± 0.2 | Neutron Diffraction pnas.org |
This table summarizes key thermodynamic and structural parameters related to the solvation of the parent guanidinium ion in water.
Computational Prediction of Reaction Mechanisms and Transition States
The prediction of reaction mechanisms and the characterization of transition states for reactions catalyzed by Diisopropylguanidine hydrochloride would heavily rely on quantum chemical calculations, primarily Density Functional Theory (DFT). This computational approach has proven invaluable in elucidating the intricate details of catalytic cycles for a variety of organocatalysts, including numerous guanidine derivatives.
Energetic Profiles of Catalytic Cycles
To understand the catalytic prowess of this compound, constructing a detailed energetic profile of the entire catalytic cycle is paramount. This involves identifying all intermediates and transition states along the reaction coordinate and calculating their corresponding free energies.
For a hypothetical reaction catalyzed by this compound, the energetic profile would typically be mapped out by:
Reactant and Catalyst Complexation: The initial step involves the formation of a complex between the reactant molecules and the this compound catalyst. The stability of this pre-catalytic complex is the first point on the energy profile.
Activation and Key Steps: Subsequent steps, such as proton transfer from the guanidinium ion to a substrate or nucleophilic attack facilitated by the guanidine moiety, would be modeled. Each step would proceed through a transition state, the energy of which determines the reaction barrier for that step.
Intermediate Formation: The formation of any stable intermediates along the reaction pathway would be identified and their energies calculated.
Product Formation and Catalyst Regeneration: The final steps leading to the formation of the product and the regeneration of the this compound catalyst would be modeled to complete the catalytic cycle.
Table 1: Illustrative Energetic Profile Data for a Guanidine-Catalyzed Reaction (Hypothetical)
| Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Pre-reaction Complex | -5.2 |
| 3 | Transition State 1 | +15.8 |
| 4 | Intermediate 1 | +2.1 |
| 5 | Transition State 2 | +12.5 |
| 6 | Product + Catalyst | -10.3 |
This table is a hypothetical representation and does not reflect actual data for this compound.
Non-covalent Interaction Analysis within Computational Frameworks
Non-covalent interactions (NCIs) play a crucial role in the stabilization of transition states and intermediates in organocatalysis, thereby influencing both the rate and selectivity of a reaction. For this compound, the key non-covalent interactions would involve hydrogen bonding from the N-H protons of the guanidinium core and van der Waals interactions from the isopropyl groups.
Computational methods used to analyze these interactions include:
Non-Covalent Interaction (NCI) Index: This method, often visualized as NCI plots, allows for the identification and characterization of non-covalent interactions in real space. It distinguishes between stabilizing hydrogen bonds (typically appearing as blue or green isosurfaces) and destabilizing steric clashes (often shown in red).
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can quantify the strength and nature of chemical bonds, including hydrogen bonds, by analyzing the electron density topology.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into donor-acceptor interactions, which are fundamental to understanding the electronic basis of non-covalent interactions.
Table 2: Typical Non-Covalent Interaction Parameters from Computational Analysis (Hypothetical)
| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H···O (Substrate) | 1.85 | -4.5 |
| Hydrogen Bond | N-H···N (Substrate) | 1.92 | -3.8 |
| van der Waals | C-H (Isopropyl)···C (Substrate) | 3.50 | -0.5 |
This table is a hypothetical representation and does not reflect actual data for this compound.
Reactivity and Mechanistic Principles in Diisopropylguanidine Hydrochloride Chemistry
Proton Transfer Processes and Acid-Base Properties
The most characteristic feature of guanidines is their high basicity, a property that is central to their role in chemical reactions. This basicity stems from the formation of a highly resonance-stabilized guanidinium (B1211019) cation upon protonation. In the case of diisopropylguanidine, protonation of the imine nitrogen leads to a cation where the positive charge is delocalized across the central carbon and all three nitrogen atoms. stackexchange.com This delocalization significantly stabilizes the conjugate acid, thereby making the parent guanidine (B92328) a very strong base. stackexchange.com
The pKa value of a compound's conjugate acid is a direct measure of its basicity. While specific pKa data for diisopropylguanidine hydrochloride is not extensively documented in readily available literature, analysis of closely related structures provides valuable insight. For instance, studies on analogous guanidines in non-aqueous solvents like acetonitrile (B52724) (MeCN) have been used to build extensive basicity scales. ut.ee These scales, which include a wide array of superbases, allow for the comparison and estimation of basicity for many compounds. ut.ee
A study involving a structurally similar guanidine, Me₂NC(NPh₂)=NⁱPr, determined the pKa of its hydrochloride salt to be 18.9 in acetonitrile. This high value underscores the strong basic character typical of the guanidine functional group.
Table 1: pKa Value of an Analogous Guanidinium Hydrochloride
| Compound | Solvent | pKa |
|---|---|---|
| [Me₂NC(NPh₂)=NⁱPr]·HCl | Acetonitrile | 18.9 |
Note: This data is for a structurally related compound and serves as an estimate for the basicity of diisopropylguanidinium hydrochloride.
To understand the intrinsic basicity of a molecule, devoid of solvent effects, chemists turn to gas-phase studies. The key thermodynamic quantities measured are Gas-Phase Basicity (GB) and Proton Affinity (PA).
Proton Affinity (PA) is the negative of the enthalpy change (ΔH) for the gas-phase protonation of a molecule. wikipedia.orglibretexts.org
Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change (ΔG) for the same reaction, thus incorporating entropic effects. wikipedia.orgnih.gov
These values are determined experimentally using techniques like mass spectrometry and ion cyclotron resonance spectroscopy or calculated using high-level quantum chemical methods. researchgate.net For any base B, the reaction is defined as:
B(g) + H⁺(g) → BH⁺(g)
A higher proton affinity indicates a stronger gas-phase base. wikipedia.org Guanidines exhibit very high proton affinities due to the exceptional resonance stabilization of the resulting guanidinium cation. While specific experimental PA and GB values for diisopropylguanidine are not prominently available, the established high basicity of the guanidine family suggests its values would be substantial. These gas-phase measurements are crucial for benchmarking computational models and understanding how solvation influences acidity and basicity in solution. libretexts.orgnih.gov
Table 2: Key Concepts in Gas-Phase Acidity
| Term | Definition | Significance |
|---|---|---|
| Proton Affinity (PA) | The negative of the enthalpy change for gas-phase protonation. wikipedia.org | Measures the intrinsic enthalpic contribution to basicity. |
| Gas-Phase Basicity (GB) | The negative of the Gibbs free energy change for gas-phase protonation. nih.gov | Provides a complete thermodynamic measure of intrinsic basicity. |
The electronic and steric nature of substituents on the guanidinium core significantly influences its properties. In diisopropylguanidine, the isopropyl groups are electron-donating via an inductive effect (+I). This effect increases the electron density on the nitrogen atoms, enhancing the molecule's ability to accept a proton and thus increasing its basicity compared to unsubstituted guanidine.
Furthermore, substituents can affect the interactions of the guanidinium cation with its environment. Studies on related systems show that the stability of guanidinium complexes can be influenced by cation-π interactions with aromatic systems and hydrogen bonding. nih.gov The presence of bulky substituents like isopropyl groups can sterically hinder such interactions or alter the geometry of the cation, thereby modulating its reactivity and association with other molecules. The interplay between these electronic and steric effects dictates the precise acid-base properties and interaction potential of the diisopropylguanidinium ion.
Reaction Kinetics and Rate Studies of this compound Mediated Reactions
As a strong, non-nucleophilic base, diisopropylguanidine is an effective catalyst for various organic reactions that proceed through deprotonation steps. Kinetic studies of these reactions are essential for elucidating mechanisms and optimizing reaction conditions.
In catalysis, the efficiency of a catalyst is often described by its turnover rate or turnover frequency (TOF), which represents the number of substrate molecules converted to product per unit time by a single catalyst molecule. Determining the reaction order with respect to the catalyst, substrate, and other reagents provides critical information about the composition of the rate-determining step.
For a reaction catalyzed by diisopropylguanidine, a first-order dependence on the concentration of the guanidine would suggest that one molecule of the catalyst is involved in the rate-determining transition state, likely acting as a Brønsted base to deprotonate the substrate. These kinetic parameters are typically determined by systematically varying the concentrations of the reactants and catalyst while monitoring the reaction rate.
A deeper understanding of a reaction mechanism is achieved through the determination of activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These values are derived from studying the effect of temperature on the reaction rate constant (k) using the Arrhenius or Eyring equations.
Activation Energy (Ea): The minimum energy required for a reaction to occur.
Enthalpy of Activation (ΔH‡): The difference in enthalpy between the transition state and the reactants.
Entropy of Activation (ΔS‡): The change in the degree of order when reactants form the transition state.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. researchgate.net This transition state analysis allows for the visualization of the geometry of the activated complex and helps rationalize the observed reactivity and selectivity. researchgate.net For a diisopropylguanidine-mediated deprotonation, such analysis would model the interaction between the guanidine's nitrogen atom and the substrate's acidic proton in the transition state, providing insights into bond-breaking and bond-forming processes.
Role as a Brønsted Base and Nucleophilic Reagent
Diisopropylguanidine, handled frequently as its hydrochloride salt for enhanced stability and ease of use, demonstrates significant dual reactivity in chemical synthesis. It can function as a potent, non-nucleophilic Brønsted base or as an active nucleophilic reagent, depending on the specific reaction conditions and substrates involved. The expression of either of these chemical personalities is rooted in the unique electronic structure of the guanidinyl group.
As a Brønsted base , the neutral diisopropylguanidine is exceptionally strong. The high basicity is a hallmark of the guanidine functional group. When the guanidine accepts a proton, the resulting positive charge in the guanidinium cation is extensively delocalized across the three nitrogen atoms through resonance. This high degree of charge stabilization is the primary driver for its strong basicity. In its salt form, this compound, the compound is the protonated, resonance-stabilized cation. However, it can be used to establish equilibria where the deprotonated, neutral form acts as the base.
As a nucleophile , the nitrogen atoms of the neutral diisopropylguanidine possess lone pairs of electrons capable of attacking electrophilic centers. The nucleophilicity of guanidines is well-documented and has been compared to that of amides and carboxylates in certain addition reactions. nih.gov However, the steric bulk of the two isopropyl groups can modulate this reactivity, potentially hindering the approach to sterically crowded electrophiles.
Detailed Research Findings
Research into the reactivity of guanidinium salts has provided insight into the interplay between basicity and nucleophilicity. In studies involving the reaction of guanidinium hydrohalides with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), an unexpected reactivity was observed. nih.gov It was proposed that the reaction could be initiated by the deprotonation of the guanidinium cation, forming the neutral guanidine which then acts as the nucleophile. nih.gov
The study highlighted that the formation of a five-membered ring during intramolecular cyclization is highly favored for acyclic guanidines. nih.gov The process is a clear demonstration of the nucleophilic character of the guanidine nitrogen, leading to the formation of new carbon-nitrogen bonds.
Table 1: Calculated Relative Gibbs Energies for Intermediates and Products in a Guanidine-DMAD Reaction This table presents data adapted from DFT calculations on a related guanidine system, illustrating the thermodynamic profile of the aza-Michael addition and cyclization process. The energies show the strong thermodynamic preference for the formation of the cyclized products.
| Species/Intermediate | Relative Gibbs Energy (kJ mol⁻¹) | Product Ratio (Calculated) | Product Ratio (Experimental) |
| Isomer Set 1 | |||
| Intermediate 1a | 0.9 | 0.69 | 0.33 |
| Intermediate 2a | 0.0 | 1.00 | 0.39 |
| Isomer Set 2 | |||
| Intermediate 1b | 14.6 | 0.00 | - |
| Intermediate 2b | 18.1 | 0.00 | - |
| Data adapted from a study on guanidinium salt reactivity, illustrating the relative stability of different isomers formed during the reaction. nih.gov |
Diisopropylguanidine Hydrochloride in Catalysis
Organocatalysis with Diisopropylguanidine Hydrochloride
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field of catalytic research. Guanidines, due to their high basicity and hydrogen-bonding capabilities, are effective organocatalysts for a variety of transformations.
Chiral guanidines have emerged as powerful catalysts in asymmetric synthesis. Their ability to act as Brønsted bases allows them to deprotonate prochiral carbon acids, generating nucleophiles that can engage in enantioselective bond-forming reactions. One of the most prominent applications is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
In this context, a chiral guanidine (B92328) catalyst can activate a donor molecule (like a malonate ester) by deprotonation, while simultaneously activating the acceptor (like an α,β-unsaturated compound) through hydrogen bonding, thus controlling the stereochemical outcome of the reaction. While numerous complex chiral guanidine derivatives have been successfully employed in asymmetric Michael additions, the use of simple, achiral this compound itself is not for inducing chirality but rather as a basic promoter in reactions where chirality is introduced by other means. For instance, it can be part of a catalytic system where a separate chiral entity directs the stereoselectivity.
Research has shown that bifunctional organocatalysts, such as those combining a guanidine or thiourea (B124793) group with a chiral scaffold, are highly effective. These catalysts utilize the guanidinium (B1211019) group's ability to form a well-defined, organized transition state through multiple hydrogen-bonding interactions, which is crucial for high enantioselectivity. For example, chiral guanidine-thiourea organocatalysts have been used in stereoselective Henry reactions, and copper(I) complexes with chiral guanidinium salts have been employed for asymmetric hydrocyanation/Michael reactions. mdpi.com
The catalytic activity of guanidines, including diisopropylguanidine, is intrinsically linked to their capacity for hydrogen bonding. When protonated, the resulting guanidinium ion is an excellent hydrogen-bond donor. This ability is central to its mechanism of substrate activation.
In a typical catalytic cycle, the guanidinium cation can stabilize anionic transition states and intermediates through a network of hydrogen bonds. For example, in a Michael addition, after the guanidine base deprotonates the nucleophile, the resulting guanidinium ion can interact with the electrophile (e.g., the nitro group of a nitroalkene), polarizing it and making it more susceptible to nucleophilic attack. This dual activation—deprotonation of the nucleophile and hydrogen-bond activation of the electrophile—is a hallmark of guanidine-based organocatalysis. This cooperative catalysis through hydrogen bonding lowers the activation energy of the reaction, leading to significant rate enhancement. nih.gov The geometry and strength of these hydrogen bonds are critical in controlling the reaction's efficiency and selectivity.
Applications in Heterogeneous Catalysis
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, diisopropylguanidine can be immobilized on solid supports, creating robust and reusable heterogeneous catalysts.
A successful strategy for heterogenizing diisopropylguanidine involves grafting it onto the surface of solid materials like silica (B1680970). Mesoporous silica, such as SBA-15, is a particularly effective support due to its high surface area, ordered pore structure, and thermal stability.
The immobilization process typically involves first synthesizing a functionalized silane (B1218182) precursor. For instance, 3-(N,N'-diisopropylguanidine)-propyltriethoxysilane can be prepared and then grafted onto the silica surface. nih.gov This method ensures that the guanidine base is covalently tethered to the support, preventing it from leaching into the reaction mixture. Characterization techniques such as Fourier transform infrared spectroscopy (FTIR), nitrogen adsorption-desorption analysis, and electron microscopy confirm the successful immobilization and preservation of the support's mesoporous structure. nih.gov
Once immobilized, silica-supported diisopropylguanidine acts as an efficient and recyclable solid-base catalyst. It has demonstrated significant activity in various organic transformations, a prime example being the interesterification of triglycerides. nih.gov
In a study on the interesterification of soybean oil with methyl octanoate (B1194180) or methyl decanoate, the SBA-15-supported diisopropylguanidine catalyst showed high catalytic activity under solvent-free conditions. nih.gov The reaction aims to produce structured lipids, which have specific fatty acid compositions. The solid catalyst's performance was optimized by studying various reaction parameters.
Below is a table summarizing the influence of reaction conditions on the catalytic interesterification of soybean oil with methyl octanoate using the silica-supported diisopropylguanidine catalyst, based on findings from the study. nih.gov
| Parameter | Condition | Effect on Conversion |
| Reaction Temperature | 100-140 °C | Conversion increases with temperature up to 130 °C. |
| Catalyst Loading | 1-5 wt% | Higher loading increases conversion rate. |
| Substrate Molar Ratio | 2:1 - 8:1 (Oil:Ester) | Optimal ratio found to be around 4:1. |
| Reaction Time | 2-10 hours | Conversion increases with time, reaching a plateau. |
| Reusability | 4 cycles | Catalyst can be reused for four runs without significant loss of activity. |
This interactive table is based on data reported for the interesterification of soybean oil catalyzed by mesoporous SBA-15 silica-supported diisopropylguanidine. nih.gov
This application highlights the industrial potential of heterogenized diisopropylguanidine as a green, stable, and easily separable catalyst.
Role as a Ligand in Transition Metal Catalysis
The utility of diisopropylguanidine extends to the realm of transition metal catalysis, where it can serve as a potent N-donor ligand. semanticscholar.org The electronic properties of guanidine ligands can be finely tuned by modifying the substituents on the nitrogen atoms, which in turn influences the catalytic activity of the resulting metal complex. semanticscholar.orgresearchgate.net
Guanidines are strong σ-donors and can stabilize various oxidation states of metal centers. The introduction of isopropyl groups provides steric bulk, which can create a specific coordination environment around the metal, influencing the selectivity of the catalytic reaction.
A notable example is the use of a copper(I) complex bearing a diisopropyl-substituted guanidine ligand in Atom Transfer Radical Polymerization (ATRP). In one study, a copper(I) halide complex with a ligand where the substituent (R) was isopropyl (iPr) demonstrated good catalytic activity for the ATRP of styrene. semanticscholar.org ATRP is a powerful method for synthesizing well-defined polymers, and the performance of the catalyst is highly dependent on the nature of the ligand coordinated to the copper center. The diisopropylguanidine ligand in this system helps to modulate the redox potential of the copper catalyst, enabling controlled polymerization. semanticscholar.org The ability of guanidines to form stable complexes with a wide range of transition metals makes them versatile ligands for various catalytic applications, from polymerization to cross-coupling reactions. semanticscholar.orgresearchgate.net
Design and Synthesis of Metal-Guanidine Complexes for Catalysis
Guanidines, including diisopropylguanidine, are recognized as versatile N-donor ligands for the formation of metal complexes used in catalysis. semanticscholar.orgfao.org The deprotonated form, a guanidinate anion, is a particularly strong bidentate ligand. semanticscholar.orgresearchgate.net The design of these complexes is centered on modulating their steric and electronic properties by altering the substituents on the guanidine nitrogen atoms. semanticscholar.orgfao.org The isopropyl groups in a diisopropylguanidine ligand, for instance, would confer specific steric bulk that influences the coordination environment of the metal center.
The synthesis of metal-guanidinate complexes is often straightforward. A common method involves the reaction of a neutral guanidine proligand with a suitable metal precursor, such as a metal amide or alkyl, leading to the deprotonation of the guanidine and its coordination to the metal. For example, zinc(II) complexes have been synthesized by reacting a guanidine proligand with Zn[N(SiMe₃)₂]₂. acs.org Similarly, organoaluminum guanidinato complexes can be formed through the migratory insertion of carbodiimides into Al-N or Al-C bonds. nih.gov
The coordination mode of the guanidine ligand to the metal center is a critical aspect of the design. While monoanionic chelation is the most common, bridging modes are also observed, particularly with bicyclic guanidines. nih.gov The choice of metal, the substituents on the guanidine, and the reaction conditions all play a role in determining the final structure of the complex. semanticscholar.orgnih.gov For instance, the reaction of zinc dialkyls with guanidines can lead to dimeric species with bridging guanidinato ligands. nih.gov
A variety of metals have been successfully incorporated into guanidine-based catalytic systems, including zinc, copper, palladium, ruthenium, and iridium. semanticscholar.orgacs.org This versatility allows for the targeting of a wide range of chemical transformations.
Table 1: Examples of Synthesized Metal-Guanidine Complexes and their Catalytic Applications
| Metal | Guanidine Ligand Type | Synthetic Precursor Example | Catalytic Application Example |
| Zinc | Anionic guanidinate | Zn[N(SiMe₃)₂]₂ | Ring-opening polymerization of lactide |
| Palladium | Neutral monoguanidine | Palladium(II) acetate | Heck and Suzuki cross-coupling reactions |
| Ruthenium | N,N′,N′′-triarylguanidinate | [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ | Azide-alkyne cycloaddition (Click Chemistry) |
| Iridium | Guanidinate | [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) | Cross-dimerization of silylacetylenes and terminal acetylenes |
| Copper | Neutral monoguanidine (TMG) | Cu(0) wire and CuBr₂ | Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate |
This table is generated based on data from various sources. semanticscholar.orgacs.org
Metal-Ligand Cooperativity in Catalytic Cycles
Metal-ligand cooperativity is a crucial concept in catalysis where both the metal center and the ligand actively participate in the transformation of a substrate. nih.govnih.gov In the context of metal-guanidine complexes, the guanidine ligand is not merely a spectator but can play a vital role in the catalytic cycle. This cooperation can manifest in several ways, such as facilitating proton transfer, stabilizing transition states, or influencing the redox properties of the metal.
One of the key features of guanidine ligands that enables this cooperativity is their basicity and the ability of the guanidinium cation to delocalize positive charge. semanticscholar.orgnih.gov This allows the ligand to act as a proton shuttle, accepting a proton from a substrate in one step of the catalytic cycle and donating it back in a subsequent step. This is particularly relevant in reactions involving proton-coupled electron transfer. nih.gov
An example of metal-ligand cooperativity is observed in the hydrogenation of polar bonds. The guanidinate ligand can deprotonate the substrate, making it more susceptible to attack by a metal-hydride species. The resulting protonated guanidinium moiety can then protonate the reduced substrate to release the product and regenerate the catalyst.
Furthermore, the electronic properties of the guanidine ligand can be fine-tuned through the choice of substituents. semanticscholar.orgfao.org This allows for the modulation of the electron density at the metal center, which in turn affects its reactivity and catalytic activity. For instance, electron-donating groups on the guanidine can increase the electron density on the metal, potentially enhancing its activity in oxidative addition steps.
Table 2: Proposed Roles of Guanidine Ligands in Metal-Ligand Cooperativity
| Catalytic Reaction Type | Proposed Role of Guanidine Ligand | Metal Example |
| Hydrogenation of Ketones | Proton transfer (acting as a Brønsted base/acid) | Zinc |
| Dinitrogen Activation | Stabilization of reduced metal center, facilitating protonation of N₂ | Titanium |
| Polymerization | Initiation via nucleophilic attack, stabilization of the active species | Zinc |
| Cross-Coupling Reactions | Influencing the electronic properties of the metal center, stabilizing catalytic intermediates | Palladium |
This table is illustrative and based on general principles of metal-ligand cooperativity observed in catalysis with guanidine-type ligands. semanticscholar.orgacs.orgnih.gov
Supramolecular Chemistry and Non Covalent Interactions of Diisopropylguanidine Hydrochloride
Hydrogen Bonding Networks and Self-Assembly of Guanidinium (B1211019) Systems
The guanidinium cation, derived from guanidine (B92328), is a planar, highly symmetrical ion with the ability to form multiple hydrogen bonds. nih.govwikipedia.org This characteristic is central to its role in the self-assembly of complex molecular systems. The delocalized positive charge across the Y-shaped N-C-N framework and the presence of multiple N-H donors allow for strong and directional hydrogen bonding interactions. nih.govnih.gov
In the solid state, these interactions lead to the formation of extensive hydrogen-bonding networks, which are fundamental to the structure of molecular crystals. ox.ac.uknih.gov Computational studies using density-functional theory have been employed to understand and quantify these networks in guanidine crystals, revealing both stabilizing and destabilizing cooperative interactions within the crystalline dimensions. ox.ac.uk The ability of guanidinium ions to form these intricate networks is a key factor in their use as building blocks for supramolecular assemblies. mdpi.comnih.gov
Influence of Guanidinium Cation on Crystal Packing
The geometry and charge distribution of the guanidinium cation significantly influence the packing of molecules in the crystalline state. The planar structure and the potential for multiple hydrogen bonds dictate how individual molecules arrange themselves into a crystal lattice. nih.govmdpi.com The marked tendency of guanidinium ions to stack in parallel arrangements is a notable feature of their crystal packing. nih.gov This stacking is driven by a combination of hydrogen bonding and other non-covalent forces.
Formation of Supramolecular Architectures
The self-assembly of guanidinium-containing compounds, driven by hydrogen bonding, leads to the formation of diverse and complex supramolecular architectures. frontiersin.org These can range from simple dimers to extended one-, two-, and three-dimensional networks. ox.ac.uknih.gov The dynamic and reversible nature of these non-covalent bonds allows for the spontaneous formation of well-organized and thermodynamically stable structures. frontiersin.org
Researchers have successfully synthesized novel self-assembly supramolecular systems by combining guanidinium salts with polymers. For example, hyperbranched polyamidoamine guanidinium salts have been mixed with cationic acrylamide (B121943) copolymers in aqueous solutions to create such systems. mdpi.comnih.gov These assemblies demonstrate the potential for creating new functional materials with applications in various fields. nih.gov Furthermore, polymerization-induced electrostatic self-assembly (PIESA) has been updated to utilize arginine-like guanidinium ionic hydrogen bonds, leading to the formation of various nanostructures, including worms, lamellae, platelets, and vesicular aggregates. acs.org
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule or ion within the cavity or to the surface of a "host" molecule. wikipedia.orgnih.gov The guanidinium group has been extensively utilized in the design of synthetic hosts for molecular recognition, particularly for anions. nih.govresearchgate.net
Anion Binding and Recognition by Guanidinium Derivatives
The positively charged guanidinium group is an excellent motif for anion binding due to its ability to engage in both electrostatic interactions and strong hydrogen bonding. nih.govresearchgate.net This dual nature allows for the strong and selective binding of various anionic guests. researchgate.net Guanidinium-based receptors have been designed to bind a wide range of anions, including halides, nitrates, and biologically important oxoanions like carboxylates and phosphates. researchgate.netacs.org
The binding affinity and selectivity can be tuned by modifying the structure of the guanidinium-containing host. For example, studies have shown that smaller anions like halides and nitrate (B79036) have a slight preference for certain guanidinium-based hosts, while larger polyatomic anions may be preferentially bound by other types of hosts. acs.org The delocalized positive charge of the guanidinium group is thought to facilitate interaction with softer ions like phosphates and sulfates. nih.gov
Table 1: Examples of Anion Binding by Guanidinium Derivatives
| Host Type | Guest Anion(s) | Key Interactions | Reference(s) |
| Guanidinium-functionalized receptors | Halides, Nitrate, Perchlorate | Hydrogen bonding, Electrostatic interactions | acs.org |
| Guanidinium-containing oxoanion binder | Carboxylates, Phosphates, Sulfates | Charge pairing, Hydrogen bonding | researchgate.net |
| Guanidinium-rich scaffolds | Phosphates, Arsenates | Charge pairing, Hydrogen bonding | nih.govacs.org |
This table is for illustrative purposes and does not represent an exhaustive list.
Selective Binding Mechanisms
For example, a common supramolecular motif involves a host forming two pairs of hydrogen bonds to an anion like perchlorate. acs.org In biological systems, the guanidine riboswitch demonstrates remarkable selectivity for the guanidinium cation by completely enclosing it within a binding pocket and recognizing every functional group through hydrogen bonding and cation-π interactions. nih.gov This high degree of preorganization and complementarity is a key principle in designing selective synthetic receptors. Theoretical calculations have also been used to explore the anion binding properties of guanidine derivatives, correlating spectral shifts upon anion complexation to anion basicity and hydrogen bond strength. barbatti.org
Role in Supramolecular Polymers and Gels
The ability of guanidinium groups to form strong and directional non-covalent interactions makes them valuable components in the construction of supramolecular polymers and gels. These materials are formed through the self-assembly of monomeric units held together by reversible interactions, such as hydrogen bonds.
Guanidinium-functionalized polymers have been shown to self-assemble into various structures. For instance, guanidinium-functionalized amphiphilic polycarbonates can be designed to have a specific balance between hydrophobic and hydrophilic components, which is crucial for their self-assembly and function. ntu.edu.sg The introduction of guanidinium moieties into polymer backbones can drive the formation of well-defined supramolecular structures through electrostatic interactions and hydrogen bonding. acs.org These supramolecular polymers can exhibit interesting properties and have potential applications in areas such as materials science and biomedicine. mdpi.comnih.govntu.edu.sg
Intermolecular Interactions in Solution and Solid State (e.g., ion-ion, ion-dipole, van der Waals forces, π-π interactions)
The supramolecular chemistry of diisopropylguanidine hydrochloride is governed by a combination of strong and weak non-covalent interactions, both in the solid state and in solution. These interactions dictate the compound's physical properties and its behavior in various chemical environments. The primary forces at play are ion-ion interactions, hydrogen bonding, and van der Waals forces. Due to the absence of aromatic rings in its structure, π-π interactions are not a feature of this compound's intermolecular forces.
In the solid state, this compound is expected to form a crystalline lattice held together by a network of strong intermolecular forces. The principal interaction is the electrostatic attraction between the positively charged diisopropylguanidinium cation and the negatively charged chloride anion. This ion-ion interaction forms the fundamental basis of the crystal lattice.
The diisopropylguanidinium cation, like the parent guanidinium ion, possesses a planar C(N)₃ core with delocalized positive charge. nih.govwikipedia.org However, the presence of two isopropyl substituents on the nitrogen atoms introduces significant steric bulk. This steric hindrance influences the hydrogen-bonding capabilities of the cation. While the parent guanidinium cation can form multiple N-H···Cl hydrogen bonds, creating a complex and robust network, the isopropyl groups in this compound will likely restrict the number and geometry of these bonds. wikipedia.org The remaining N-H protons will engage in hydrogen bonding with the chloride anions, forming strong, directional interactions that are crucial for the stability of the crystal lattice.
The table below provides typical bond parameters for hydrogen bonds found in guanidinium chloride, which can be considered analogous for the hydrogen bonds present in this compound. wikipedia.org
| Interaction Type | Donor-Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H···Cl | ~3.3 |
In solution, particularly in polar solvents like water, this compound dissociates into diisopropylguanidinium cations and chloride anions. The primary interactions are then ion-dipole forces between the ions and the solvent molecules. The chloride anion is strongly solvated by water molecules through hydrogen bonding. The diisopropylguanidinium cation will also be solvated, with water molecules forming hydrogen bonds with the N-H protons and interacting with the charged guanidinium core.
However, the hydrophobic isopropyl groups will influence the cation's interaction with water. Similar to tetraalkylammonium ions, the bulky, nonpolar alkyl groups are expected to have a structuring effect on the surrounding water molecules. nih.govrsc.org This can lead to a degree of hydrophobic association, where the cations may aggregate to minimize the disruption of the water's hydrogen-bonding network. Furthermore, the guanidinium group itself is known to be weakly hydrated, which can promote its interaction with other solutes or surfaces in an aqueous environment.
The following table summarizes the key intermolecular forces and their characteristics for this compound.
| Interaction Type | Participating Species | State | Relative Strength | Key Features |
| Ion-Ion | Diisopropylguanidinium cation and Chloride anion | Solid | Strong | Primary force holding the crystal lattice together. |
| Hydrogen Bonding | N-H groups (donor) and Chloride anion (acceptor) | Solid, Solution | Strong, Directional | Crucial for crystal lattice stability and ion solvation. Sterically hindered by isopropyl groups. |
| Ion-Dipole | Ions and polar solvent molecules | Solution | Moderate | Dominant interaction in solution, leading to solvation. |
| Van der Waals Forces | Isopropyl groups of neighboring cations | Solid, Solution | Weak, Non-directional | Significant contribution to crystal packing due to the large surface area of the alkyl groups. Contributes to hydrophobic effects in aqueous solution. |
Coordination Chemistry of Diisopropylguanidine Hydrochloride
Synthesis and Characterization of Metal-Diisopropylguanidine Complexes
The synthesis of metal complexes involving diisopropylguanidine ligands typically proceeds via the reaction of a suitable metal precursor, such as a metal halide or an organometallic compound, with the diisopropylguanidine ligand. The ligand can be used in its neutral form, as the hydrochloride salt which is deprotonated in situ, or as a pre-formed lithium salt of the corresponding guanidinate anion.
A notable example is the synthesis of yttrium complexes utilizing a silylated diisopropylguanidinate ligand. The reaction of anhydrous yttrium chloride (YCl₃) with one equivalent of lithium N,N'-diisopropyl-N''-bis(trimethylsilyl)guanidinate in tetrahydrofuran (B95107) (THF) yields the monomeric monoguanidinate dichloro complex, [{(Me₃Si)₂NC(Ni-Pr)₂}YCl₂(THF)₂]. nih.gov This complex can be further functionalized through alkylation. For instance, reaction with two equivalents of methyllithium (B1224462) or trimethylsilylmethyllithium results in the formation of the corresponding dialkyl complexes. nih.gov
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for elucidating the structure in solution, confirming the presence of the diisopropylguanidine ligand and other organic moieties. Infrared (IR) spectroscopy can provide information about the coordination of the guanidinate ligand to the metal center. For crystalline products, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal ion. nih.gov
Table 1: Synthesis of Yttrium-Diisopropylguanidinate Complexes
| Metal Precursor | Guanidine (B92328) Source | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| YCl₃ | Li[(Me₃Si)₂NC(Ni-Pr)₂] | THF, equimolar amounts | [{(Me₃Si)₂NC(Ni-Pr)₂}YCl₂(THF)₂] | nih.gov |
Coordination Modes and Ligand Denticity
Guanidine-based ligands can exhibit a variety of coordination modes, which contributes to the structural diversity of their metal complexes. The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. Neutral guanidines typically act as monodentate ligands, coordinating through the imine nitrogen atom. at.ua
However, upon deprotonation, the resulting guanidinate anion is a versatile ligand that can adopt several coordination modes. The most common is a bidentate chelating mode, where two of the nitrogen atoms of the CN₃ core bind to the same metal center, forming a stable four-membered ring. figshare.com This is the coordination mode observed in the aforementioned yttrium complexes, where the N,N'-diisopropylguanidinate ligand chelates to the yttrium center. nih.gov
Other possible coordination modes for guanidinate ligands include:
Monodentate: Where only one nitrogen atom is coordinated to the metal center.
Bridging: Where the guanidinate ligand links two or more metal centers. This can occur in a variety of ways, for example, with two nitrogen atoms bridging two metal centers.
The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the steric bulk of the substituents on the guanidine nitrogen atoms, and the presence of other ligands in the coordination sphere.
Structural Diversity of Coordination Compounds
The ability of guanidine-based ligands to adopt multiple coordination modes leads to a wide structural diversity in their coordination compounds. nih.gov This diversity is evident in the formation of mononuclear, binuclear, and polynuclear complexes with various geometries.
For instance, the reaction of a dinucleating ligand containing carboxyamidopyridyl groups with different metal ions resulted in bimetallic complexes with significant structural differences in both their primary and secondary coordination spheres. nih.gov While not involving diisopropylguanidine specifically, this works highlights how the flexibility of N-donor ligands can lead to varied and complex architectures.
Electronic and Steric Influences on Metal-Ligand Bonding
The nature of the metal-ligand bond in diisopropylguanidine complexes is significantly influenced by both electronic and steric factors. illinois.edu
Electronic Influences: The guanidine moiety is a powerful electron-donating group due to the presence of three nitrogen atoms. Upon deprotonation, the negative charge is delocalized over the N-C-N framework, enhancing its ability to donate electron density to the metal center. researchgate.net This strong σ-donation stabilizes the metal-ligand bond. The electronic properties of the guanidine ligand can be further tuned by the nature of the substituents on the nitrogen atoms. The isopropyl groups in diisopropylguanidine are electron-donating alkyl groups, which further increase the electron density on the nitrogen atoms and enhance the donor capacity of the ligand.
Steric Influences: The steric bulk of the substituents on the guanidine ligand plays a crucial role in determining the coordination number and geometry of the resulting metal complex. nih.gov The two isopropyl groups in diisopropylguanidine impose significant steric hindrance around the coordinating nitrogen atoms. This steric bulk can:
Prevent the coordination of multiple ligands to the metal center, favoring lower coordination numbers.
Influence the coordination geometry to minimize steric repulsion between ligands.
Potentially stabilize reactive species by sterically protecting the metal center.
The interplay between these electronic and steric effects allows for the fine-tuning of the properties and reactivity of the resulting metal complexes. illinois.edu For example, in catalysis, modifying the steric and electronic properties of the ligand can influence the activity and selectivity of the catalyst. nih.gov
Applications in Materials Science
The unique properties of metal complexes with guanidine-based ligands, including those derived from diisopropylguanidine, make them promising candidates for various applications in materials science.
Precursors for Materials Synthesis: Metal-guanidinate complexes can serve as single-source precursors for the synthesis of metal-containing materials. The presence of both the metal and nitrogen atoms within a single molecule can facilitate the formation of metal nitrides or carbonitrides upon thermal decomposition. The volatility and solubility of these complexes can often be tuned by modifying the substituents on the guanidine ligand, which is advantageous for deposition techniques like chemical vapor deposition (CVD).
Catalysis: Metal complexes supported by guanidinate ligands have shown significant potential in catalysis. mdpi.comrsc.orgresearchgate.netresearchgate.net The strong electron-donating nature and steric tunability of the guanidinate ligand can be used to control the reactivity of the metal center. For example, yttrium complexes supported by guanidinate ligands have been investigated as catalysts for polymerization reactions. nih.gov The catalytic activity of these complexes is influenced by the nature of the other ligands and the reaction conditions. nih.gov
Luminescent Materials: Many transition metal complexes, particularly those with d¹⁰ metal ions like Cu(I), Ag(I), and Au(I), are known to exhibit interesting luminescent properties. rsc.orgnih.govresearchgate.nethku.hk The emission characteristics of these complexes are highly dependent on the nature of the ligands. While specific studies on the luminescence of diisopropylguanidine hydrochloride complexes are not widely reported, the strong ligand field and potential for charge-transfer transitions in metal-guanidinate complexes suggest that they could be explored for applications in luminescent materials, such as in organic light-emitting diodes (OLEDs). walshmedicalmedia.com The design of the ligand is crucial in tuning the emission color and efficiency of such materials. nih.gov
Solution Phase Behavior and Solvent Effects
Dissociation and Ionization Equilibria in Various Solvents
Diisopropylguanidine hydrochloride, as a salt of a strong base (diisopropylguanidine) and a strong acid (hydrochloric acid), is expected to be fully dissociated in polar protic solvents like water. The guanidinium (B1211019) group is known to have a high pKa value, and in aqueous solution at neutral pH, guanidinium chloride exists as the fully dissociated guanidinium (Gdm+) and chloride (Cl-) ions. acs.org The pKa of the guanidinium ion is approximately 13.6, indicating it is a very weak acid. wikipedia.org
The equilibrium in a solvent can be represented as: [C(NH(iPr))2H]+Cl- ⇌ [C(NH(iPr))2H]+ + Cl-
The extent of this dissociation is highly dependent on the solvent's dielectric constant and its ability to solvate the resulting ions. In solvents with lower polarity, ion pairing is more likely to occur.
The pKa of a compound is significantly influenced by the solvent in which it is measured. organicchemistrydata.orglibretexts.orgliverpool.ac.uk For instance, the pKa of water is 15.7 in pure water but increases to 32 in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent. libretexts.org This is because DMSO is less effective at solvating the hydroxide (B78521) anion compared to water. For diisopropylguanidine, the presence of two isopropyl groups, which are electron-donating and sterically bulky, would likely influence its basicity and, consequently, the dissociation of its hydrochloride salt compared to unsubstituted guanidinium chloride. The specific pKa values in different solvents are crucial for predicting its behavior in various chemical environments. researchgate.netnih.gov
Spectroscopic Investigations of Solvent-Diisopropylguanidine Hydrochloride Interactions
Spectroscopic techniques are invaluable for probing the interactions between a solute and solvent molecules at a molecular level.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study ion-solvent interactions. The chemical shifts of protons and carbons in both the solute and solvent can provide detailed information about the local environment. illinois.eduucla.edupitt.educarlroth.compitt.edu For instance, in a study of guanidinium ionic liquids, the chemical shift of the N-H protons was found to be dependent on the anion and the polarity of the solvent, suggesting different degrees of ion pairing and hydrogen bonding. rsc.org For this compound, ¹H and ¹³C NMR studies in various deuterated solvents would reveal the extent of ion-solvent and ion-ion interactions through changes in chemical shifts.
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can detect changes in vibrational frequencies of chemical bonds upon interaction with a solvent. In a study of a polyoxomolybdate complex containing protonated guanidinium, a broad, intense absorption band between 3500–3000 cm⁻¹ was attributed to the ν(N–H) stretching vibrations of the guanidinium cation and the ν(O–H) stretching of water, indicating hydrogen bonding interactions. acs.org For this compound, changes in the N-H stretching frequencies in different solvents would indicate the strength of hydrogen bonding between the guanidinium cation and the solvent molecules.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study electronic transitions. While the guanidinium ion itself does not have a strong chromophore in the standard UV-Vis range, interactions with certain solvents or the presence of impurities can sometimes be detected. researchgate.netresearchgate.net The solvatochromic dyes are often used to characterize solvent properties like polarity, which in turn influences the behavior of solutes like this compound. rsc.org
A hypothetical table of expected NMR chemical shifts for the diisopropylguanidinium cation in different solvents is presented below, based on general principles and data for similar compounds. illinois.eduucla.edupitt.educarlroth.compitt.edu
| Solvent (Deuterated) | Expected ¹H Chemical Shift Range for N-H (ppm) | Expected ¹H Chemical Shift Range for C-H (isopropyl, ppm) | Expected ¹³C Chemical Shift for Guanidinium Carbon (ppm) |
| D₂O | 6.5 - 7.5 | 3.5 - 4.0 (septet), 1.2 - 1.5 (doublet) | 155 - 160 |
| DMSO-d₆ | 7.0 - 8.5 | 3.4 - 3.9 (septet), 1.1 - 1.4 (doublet) | 154 - 159 |
| CD₃OD | 6.8 - 7.8 | 3.4 - 3.9 (septet), 1.1 - 1.4 (doublet) | 155 - 160 |
| CDCl₃ | 7.5 - 9.0 | 3.6 - 4.2 (septet), 1.3 - 1.6 (doublet) | 153 - 158 |
This is a hypothetical table for illustrative purposes. Actual values would need to be determined experimentally.
Influence of Solvent Polarity and Proton-Donating/Accepting Ability on Reactivity
The reactivity of this compound is intrinsically linked to the properties of the solvent in which it is dissolved. Key solvent parameters that influence reactivity include polarity, polarizability, and hydrogen bond donating (acidity) and accepting (basicity) abilities, often characterized by Kamlet-Taft parameters (α, β, and π*). rsc.orgrsc.orgresearchgate.netresearchgate.netdntb.gov.ua
Solvent Polarity: Polar solvents facilitate reactions involving charged intermediates or transition states by stabilizing them. masterorganicchemistry.com For reactions where this compound acts as a catalyst or reagent, a polar solvent would enhance the concentration of the free, reactive guanidinium ion. The rate of quaternization reactions, for example, is known to increase with the dielectric constant of the medium, indicating a polar transition state. researchgate.net
Proton-Donating/Accepting Ability: The proton-donating (α) and proton-accepting (β) abilities of a solvent are crucial for reactions involving proton transfer. A protic solvent with high acidity can protonate the diisopropylguanidine, influencing its role as a base. Conversely, a solvent with high basicity can interact with the N-H protons of the diisopropylguanidinium cation, affecting its acidity and hydrogen-bonding capabilities.
The choice of solvent can dramatically alter reaction outcomes. For instance, in a review of solvent effects, it was highlighted that a mixture of a hydrogen bond donor and a hydrogen bond acceptor solvent can be used to replace hazardous dipolar solvents in chemical synthesis. researchgate.net
Thermodynamic Parameters of Solvation
The solvation of this compound is an exothermic process, driven by the favorable interactions between the ions and the solvent molecules. The thermodynamic parameters of solvation, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide a quantitative measure of these interactions. researchgate.netnih.govacs.orgnih.gov
For the closely related guanidinium chloride in aqueous solution, the thermodynamics of interaction with proteins and model compounds have been extensively studied. acs.orgresearchgate.netnih.govnih.gov The transfer of nonpolar amino acids from water to a guanidinium chloride solution, for example, is characterized by a favorable entropy and an unfavorable enthalpy of desolvation. nih.gov A theoretical study on the hydration of the guanidinium ion reported a single ion hydration enthalpy of -82.9 ± 2.2 kcal mol⁻¹ and an absolute bulk hydration free energy of -78.4 ± 2.6 kcal mol⁻¹. nih.gov
The solubility of guanidine (B92328) hydrochloride has been experimentally determined in various neat solvents, and the dissolution process was found to be entropy-driven and spontaneous. researchgate.net The solubility at 298.15 K was highest in DMF and lowest in n-propanol. researchgate.net
A hypothetical table summarizing the expected trend of thermodynamic parameters for the dissolution of this compound in different solvents is shown below.
| Solvent | Expected ΔHdissolution | Expected ΔSdissolution | Expected ΔGdissolution | Expected Solubility |
| Water | Negative (Exothermic) | Positive | Negative (Spontaneous) | High |
| Methanol | Slightly Negative to Positive | Positive | Negative (Spontaneous) | Moderate to High |
| Acetonitrile (B52724) | Positive (Endothermic) | Positive | Slightly Negative to Positive | Moderate |
| Dichloromethane | Positive (Endothermic) | Slightly Positive | Positive (Non-spontaneous) | Low |
| n-Hexane | Highly Positive (Endothermic) | Slightly Positive | Highly Positive (Non-spontaneous) | Very Low |
This is a hypothetical table based on general principles of solubility and solvation. Actual values would require experimental determination.
The presence of the nonpolar isopropyl groups on the diisopropylguanidinium cation would likely lead to a less favorable enthalpy of solvation in polar protic solvents like water compared to the unsubstituted guanidinium ion, due to the disruption of the hydrogen-bonding network of water. However, it might show enhanced solubility in less polar organic solvents.
Design, Synthesis, and Reactivity of Diisopropylguanidine Hydrochloride Derivatives
Functionalization Strategies for Diisopropylguanidine Core
The functionalization of a pre-existing guanidine (B92328) core like diisopropylguanidine is challenging due to the high electron density and resonance stabilization of the guanidinium (B1211019) group, which makes the central carbon atom resistant to nucleophilic attack. However, several strategies have been developed for the broader class of guanidines that can be applied to this system.
One primary method for synthesizing substituted guanidines involves the reaction of a thiourea (B124793) with an amine in the presence of a coupling agent. For instance, a complex tri-substituted guanidine derivative has been synthesized from a thiourea precursor by reacting it with aniline (B41778) in the presence of mercury(II) chloride, which activates the sulfur atom for nucleophilic displacement. nih.gov This approach could theoretically be adapted to introduce a third, different substituent onto a diisopropylthiourea backbone.
A more direct functionalization at the central carbon of a guanidine is traditionally difficult. However, innovative methods have been developed to overcome this limitation. One such strategy involves the conversion of the guanidine into a guanidine cyclic diimide (GCDI). This transformation disrupts the resonance stabilization, rendering the central carbon electrophilic. In the presence of an acid additive like trifluoroacetic acid (TFA), the GCDI can undergo nucleophilic substitution with various amines and alcohols, providing a versatile, metal-free method for creating diverse guanidine derivatives under mild conditions. cambridgemedchemconsulting.com This process follows a nucleophilic addition-elimination pathway. cambridgemedchemconsulting.com
Another common approach is derivatization at the nitrogen atoms. For amines in general, a wide array of derivatization procedures exists, such as reactions with acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides, respectively. These methods are broadly applicable and could be used to modify the remaining N-H bond on the diisopropylguanidine core, provided the high basicity and steric hindrance are managed.
The table below summarizes general synthetic strategies applicable to the functionalization of guanidine cores.
| Strategy | Precursor/Intermediate | Reagents | Product Type | Reference |
| Guanylation of Amines | Thiourea | Amine, HgCl₂, Et₃N | Tri-substituted Guanidine | nih.gov |
| Nucleophilic Substitution | Guanidine Cyclic Diimide (GCDI) | Alcohols, Amines, TFA | Functionalized Guanidines | cambridgemedchemconsulting.com |
| N-H Functionalization | N,N'-disubstituted Guanidine | Acyl Halides, Sulfonyl Halides | N-Acyl/N-Sulfonyl Guanidines | General |
Tuning Basicity and Nucleophilicity through Structural Modification
The basicity of guanidines is one of their most defining features, with pKa values typically being very high due to the exceptional resonance stabilization of the protonated guanidinium cation. Modifying the substituents on the nitrogen atoms provides a powerful tool to tune this basicity and the related property of nucleophilicity.
For basic amines, increasing alkyl substitution generally increases basicity. However, the most significant changes in pKa are achieved through the introduction of heteroatoms and the exploitation of intramolecular interactions. cambridgemedchemconsulting.com One of the most effective strategies for creating exceptionally strong guanidine bases, or "superbases," is to design molecules that feature intramolecular hydrogen bonding (IMHB) in their protonated state. cambridgemedchemconsulting.com For example, attaching side chains containing hydrogen bond acceptors (like ether or amine groups) can lead to the formation of stable pseudo-cyclic structures upon protonation, which dramatically increases basicity. The calculated proton affinity of guanidines can be significantly increased by the presence of intramolecular hydrogen bonds that stabilize the conjugate acid. cambridgemedchemconsulting.com
Conversely, basicity can be reduced by introducing electron-withdrawing groups. The substitution of hydrogen with fluorine, for example, is a common strategy in medicinal chemistry to lower the pKa of a nearby basic center. cambridgemedchemconsulting.com This effect can be transmitted through several bonds and is influenced by the conformation of the molecule. cambridgemedchemconsulting.com
The following table presents pKa values for several organic bases, illustrating the high basicity of guanidine structures compared to other common bases.
| Compound | Structure Class | pKa (in MeCN) | Key Feature | Reference |
| N,N,N',N'-Tetramethylguanidine (TMG) | Guanidine | 23.3 | Standard Guanidine Base | researchgate.net |
| 1,8-Diazabicycloundec-7-ene (DBU) | Amidine | 24.3 | Bicyclic Amidine | researchgate.net |
| N,N'-Bis(imidazolyl)guanidine (BIG base) | Guanidine | 26.1–29.3 | Enhanced Resonance/IMHB | researchgate.net |
| N,N′,N″-Tris(3-dimethylaminopropyl)guanidine | Guanidine | 27.15 | Strong Intramolecular H-Bonding | cambridgemedchemconsulting.com |
Note: Data for diisopropylguanidine derivatives is not specified in the searched literature; these compounds serve as illustrative examples of basicity tuning.
Exploration of Novel Guanidine-Based Architectures
The unique properties of the guanidine group have led to its incorporation into a variety of complex and novel molecular architectures designed for specific functions. These architectures often leverage the compound's basicity, hydrogen-bonding capability, and rigid structure.
One innovative application is the construction of synthetic molecular transporters. Researchers have developed a class of transporters by attaching multiple guanidine residues to a dimeric inositol (B14025) scaffold. nih.gov The guanidinium groups are crucial for the molecules' ability to translocate across cell membranes. The synthesis involved connecting two inositol units and then building the guanidine functionalities onto this scaffold via peracylation with ω-aminocarboxylate derivatives. nih.gov
In the field of organocatalysis, bifunctional catalysts that contain both a hydrogen-bond donor and a Lewis basic site are of great interest. Novel catalysts have been synthesized incorporating thiourea and phosphoryl groups, where intramolecular hydrogen bonding between the N-H proton and the P=O oxygen is a key structural feature influencing catalytic activity. nih.gov While not diisopropylguanidine itself, these designs showcase the principle of integrating a guanidine-like moiety into a larger, functional architecture. The development of such catalysts often involves a multi-step synthesis starting from chiral diamines to construct the desired scaffold. nih.gov
The general approaches to designing novel architectures are summarized below.
| Architectural Class | Design Principle | Core Scaffold Example | Application | Reference |
| Molecular Transporters | Poly-guanidinylation for membrane interaction | Dimeric Inositol | Drug Delivery | nih.gov |
| Bifunctional Catalysts | Combining H-bond donor and basic sites | Chiral Diamine-derived Phosphoramides | Asymmetric Synthesis | nih.gov |
| De Novo Designed Molecules | Evolutionary algorithms assembling fragments | Drug-derived fragments | Drug Discovery | nih.gov |
Structure-Reactivity Relationships in Derivative Systems
The relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. For guanidine derivatives, subtle changes in substitution can lead to dramatic differences in chemical reactivity or biological activity.
Studies on N,N'-diarylguanidines have provided significant insights into these relationships. For instance, the position of substituents on the phenyl rings has a profound impact on the molecule's binding affinity for biological receptors. It was found that compounds with ortho or meta substituents showed greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. nih.gov Furthermore, hydrophobic substituents were generally preferred over hydrophilic ones, and electroneutral groups were favored over strongly electron-donating or -withdrawing ones. nih.gov
The steric bulk of the substituents is also a critical factor. For a series of N,N'-diarylguanidines, affinity for the sigma receptor was found to decrease as the size of ortho substituents became larger than an ethyl group. nih.gov A particularly effective strategy to enhance binding affinity involved replacing one of the aryl rings with a saturated carbocycle, such as a norbornyl or adamantyl group. nih.gov Combining an optimal aromatic substituent with an optimal carbocyclic one led to some of the most potent sigma receptor ligands known. nih.gov
These findings can be summarized in the following table, illustrating the impact of structural modifications on the biological activity of N,N'-disubstituted guanidines.
| Structural Modification | Observation | Effect on Activity | Reference |
| Phenyl Ring Substitution (ortho/meta vs. para) | Ortho/meta substitution favored | Increased binding affinity | nih.gov |
| Substituent Electronics (Neutral vs. Charged) | Electroneutral groups preferred | Increased binding affinity | nih.gov |
| Substituent Hydrophobicity (Hydrophobic vs. Hydrophilic) | Hydrophobic groups preferred | Increased binding affinity | nih.gov |
| Steric Bulk (at ortho position) | Affinity decreases with bulk > C₂H₅ | Decreased binding affinity | nih.gov |
| Ring Type (Aryl vs. Saturated Carbocycle) | Replacement with carbocycles (e.g., norbornyl) | Increased binding affinity | nih.gov |
This table reflects findings for diarylguanidines, which serve as a model for understanding potential structure-reactivity relationships in other N,N'-disubstituted guanidines like diisopropylguanidine derivatives.
Emerging Applications and Future Research Directions
Advanced Materials Science Applications
While specific research on the applications of diisopropylguanidine hydrochloride in advanced materials science is not extensively documented, the known reactivity of guanidines suggests several potential areas for future investigation. Guanidine (B92328) and its derivatives are recognized for their catalytic activity in polymerization reactions. For instance, certain cobalt and nickel complexes featuring bipyridine ligands, when activated by a cocatalyst, have demonstrated high catalytic activity in the polymerization of 1,3-butadiene. nih.govrsc.org Although not directly involving this compound, these findings open the door to exploring its potential as a catalyst or co-catalyst in similar polymerization processes.
The guanidinium (B1211019) moiety can also be incorporated into polymer structures to create functional materials. For example, the polymerization of guanidine-containing methacrylates can lead to the development of novel polymers. researchgate.net Research in this area could explore the synthesis of polymers incorporating the diisopropylguanidinium group to create materials with unique properties. Furthermore, the use of copper-based catalysts with bipyridine ligands for stereospecific 1,3-diene polymerization points to the broader potential of metal complexes with nitrogen-containing ligands in creating sustainable and specialized polymers. researchgate.netmdpi.com
A potential research direction is the investigation of this compound as a catalyst in the ring-opening polymerization of cyclic esters, a common method for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The basicity of the guanidine could be harnessed to initiate and control the polymerization process.
Table 1: Potential Polymerization Reactions for this compound Catalysis
| Polymerization Type | Monomer Examples | Potential Role of this compound |
| Ring-Opening Polymerization | Lactide, Caprolactone, Ethylene Oxide | Catalyst or Co-catalyst |
| 1,3-Diene Polymerization | Butadiene, Isoprene | Ligand for Metal Catalysts |
| Polycondensation | Diols and Diacids | Basic Catalyst |
Potential in Environmental Chemistry (e.g., capture, remediation)
The potential of guanidinium compounds in environmental applications, particularly in carbon dioxide (CO₂) capture, is an area of active research. Guanidine-based sorbents have shown promise for capturing CO₂ from ambient air. mdpi.com These systems often rely on the basicity of the guanidine group to react with CO₂. While specific studies on this compound for CO₂ capture are limited, the fundamental chemistry of guanidines suggests it could be a viable candidate for such applications. The captured CO₂ can potentially be converted into valuable chemicals, such as cyclic carbonates, using guanidinium salts as catalysts. mdpi.com
Another avenue for environmental application is in the remediation of pollutants. For example, the degradation of organic pollutants in water can be achieved through processes like sonolysis and ozonation in flow reactors. mdpi.com While not directly involving this compound, the catalytic properties of guanidinium compounds could be explored to enhance the efficiency of these remediation techniques.
Table 2: Potential Environmental Applications of this compound
| Application Area | Mechanism | Potential Advantage |
| CO₂ Capture | Chemical absorption by the basic guanidine group. | Potential for reversible binding and regeneration. |
| CO₂ Conversion | Catalysis of reactions between CO₂ and other substrates. | Valorization of a greenhouse gas. |
| Pollutant Remediation | Catalysis of oxidation or degradation of organic pollutants. | Enhancement of existing remediation technologies. |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The integration of this compound into flow chemistry setups could enable the development of more sustainable synthetic methodologies. For instance, its use as a catalyst could be optimized in a flow reactor, allowing for precise control over reaction parameters and minimizing waste. Flow chemistry is increasingly being used in the synthesis of active pharmaceutical ingredients (APIs), and the catalytic properties of this compound could be harnessed in multi-step continuous syntheses. nih.gov
Interdisciplinary Research Opportunities
The potential applications of this compound span multiple scientific disciplines, creating numerous opportunities for interdisciplinary research.
Materials Science and Biology: The investigation of its biological activities, such as potential antimicrobial or anticancer properties, could lead to the development of new functional materials for biomedical applications. For example, incorporating this compound into polymer matrices could create self-sterilizing surfaces.
Chemistry and Environmental Engineering: Collaborative research could focus on designing and optimizing CO₂ capture and conversion systems utilizing this compound, addressing both chemical reactivity and process engineering challenges.
Organic Synthesis and Chemical Engineering: The development of continuous flow processes for the synthesis and catalytic application of this compound would require expertise from both organic chemists and chemical engineers to design efficient and scalable systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
